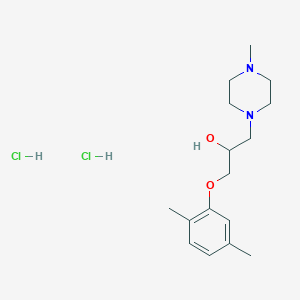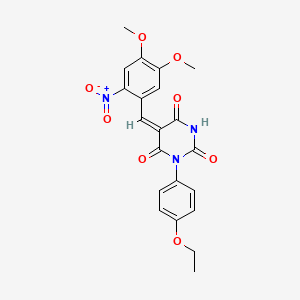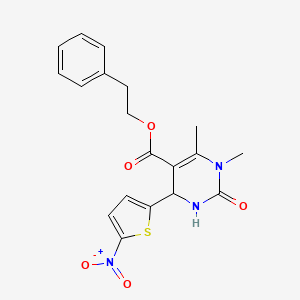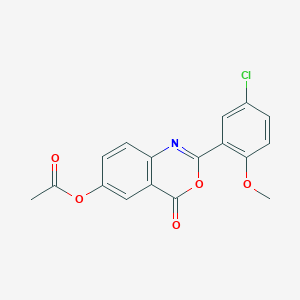![molecular formula C21H19FN2 B4960083 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline, also known as CBL0137, is a small molecule compound that has recently gained attention in the field of cancer research. It is a synthetic compound that was originally developed as an antiviral agent, but its potential as an anticancer agent has been discovered in recent years. CBL0137 has been found to exhibit promising anticancer activity against various types of cancer, including breast cancer, ovarian cancer, and lung cancer.
Mécanisme D'action
The exact mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is not fully understood, but it is believed to act through a variety of pathways. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been shown to inhibit the activity of several key proteins involved in DNA repair, including p53, BRCA1, and RAD51. It has also been shown to induce the expression of heat shock proteins, which play a role in protecting cells from stress and damage.
Biochemical and Physiological Effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has also been shown to inhibit the activity of several key proteins involved in cancer cell survival and proliferation, including c-Myc and NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is its broad-spectrum activity against various types of cancer cells. It has been shown to be effective against cancer cells that are resistant to conventional chemotherapy, making it a promising candidate for the treatment of drug-resistant cancers. However, one of the limitations of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its clinical use.
Orientations Futures
There are several future directions for research on N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline. One area of focus is the development of more effective and less toxic formulations of the compound. Another area of research is the identification of biomarkers that can predict response to N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline treatment. Additionally, there is a need for further studies to determine the optimal dosing and scheduling of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline for maximum efficacy. Finally, there is a need for clinical trials to determine the safety and efficacy of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline in humans.
In conclusion, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is a promising anticancer agent that has shown potent activity against a wide range of cancer cell lines. While there are limitations to its use, further research on N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has the potential to lead to the development of more effective and less toxic treatments for cancer.
Méthodes De Synthèse
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is synthesized using a multi-step process that involves the reaction of 9-ethylcarbazole with 2-fluoroaniline. The resulting compound is then subjected to further chemical reactions to produce the final product, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline. The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been shown to induce cell death in cancer cells through a variety of mechanisms, including DNA damage, inhibition of DNA repair, and disruption of cell cycle progression.
Propriétés
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2/c1-2-24-20-10-6-3-7-16(20)17-13-15(11-12-21(17)24)14-23-19-9-5-4-8-18(19)22/h3-13,23H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSACXYGBUAYNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=CC=CC=C3F)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)

![N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4960020.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4960046.png)

![1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B4960052.png)
![ethyl [(4-amino-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4960065.png)

![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)
![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
